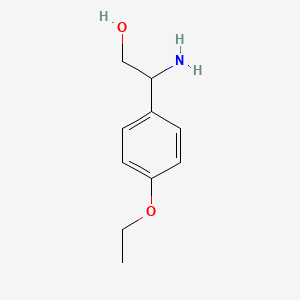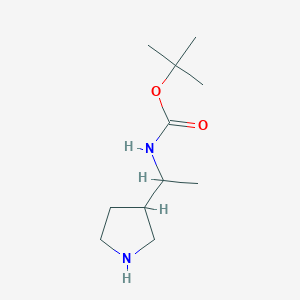
3-(1-(Boc-amino)ethyl)-pyrrolidine
説明
The compound “3-(1-(Boc-amino)ethyl)-pyrrolidine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also appears to have a Boc-protected aminoethyl group attached. Boc, or tert-butoxycarbonyl, is a protecting group used in organic synthesis .
Synthesis Analysis
Boc protection of amines is a common procedure in organic synthesis. The Boc group can be introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base . The reaction is typically performed in an anhydrous solvent at room temperature .Molecular Structure Analysis
While specific structural data for “3-(1-(Boc-amino)ethyl)-pyrrolidine” is not available, Boc-protected amines generally have a carbamate structure where the nitrogen is bonded to the carbonyl carbon of the Boc group .Chemical Reactions Analysis
Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected (i.e., the Boc group can be removed) under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1-(Boc-amino)ethyl)-pyrrolidine” would depend on the specific structure of the compound. Boc-protected amines are generally stable and non-reactive towards bases .科学的研究の応用
Synthesis of Peptide Nucleic Acid (PNA) Oligonucleotide Conjugates
The compound is used in the synthesis of Peptide Nucleic Acid (PNA) oligonucleotide conjugates . These conjugates are of great interest in the biomedical and diagnostic field as antigene and molecular sensors . The compound is used to prepare the PNA monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester, which is used in various synthetic applications .
Cost-Effective and Scalable Synthesis
The compound is involved in a cost-effective and scalable synthesis process . The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% .
Protection of Amines
The compound is used in the BOC protection of amines . This is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
Pharmaceutical Applications
The nitrogen-containing carbamate or BOC amine compounds, which include “3-(1-(Boc-amino)ethyl)-pyrrolidine”, are frequently found in pharmaceutical and biologically active molecules in organic synthesis .
Biologically Active Molecules
The compound is used in the synthesis of biologically active molecules . The amine functionality has been identified in a broad range of these molecules, and the protection of the amine functionality is important in their synthetic applications .
Green Chemistry/Sustainable Technology
The compound is used in green chemistry/sustainable technology . This advanced growth area focuses mainly on yield and commercial value, whilst eliminating the usage of solvents and catalysts to enhance green chemistry .
作用機序
Target of Action
It’s known that boc-protected amines, like this compound, are commonly used in organic synthesis . They are often involved in reactions such as the Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The Boc group in 3-(1-(Boc-amino)ethyl)-pyrrolidine serves as a protective group for the amino function . This protection is crucial in multifunctional target synthesis where amino functions often occur . The Boc group can be cleaved by mild acidolysis, making it a versatile tool in organic synthesis .
Biochemical Pathways
In the context of Suzuki–Miyaura coupling, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
The boc group is known for its stability under various conditions, which could potentially influence the compound’s bioavailability .
Result of Action
The result of the action of 3-(1-(Boc-amino)ethyl)-pyrrolidine largely depends on the specific reaction it is involved in. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
The action of 3-(1-(Boc-amino)ethyl)-pyrrolidine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the cleavage of the Boc group can be achieved by mild acidolysis , suggesting that the compound’s action can be influenced by the pH of the environment.
将来の方向性
The use of Boc-protected amines like “3-(1-(Boc-amino)ethyl)-pyrrolidine” is widespread in organic synthesis, particularly in the synthesis of complex molecules like pharmaceuticals . Future research may focus on developing more efficient methods for the introduction and removal of Boc protecting groups, as well as exploring their use in the synthesis of new compounds.
特性
IUPAC Name |
tert-butyl N-(1-pyrrolidin-3-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUZGKGDCUOVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555891 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Boc-amino)ethyl)-pyrrolidine | |
CAS RN |
107258-90-2 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



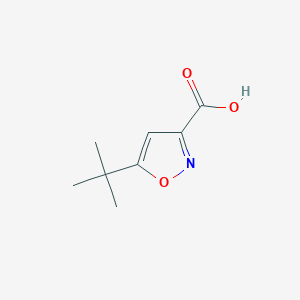



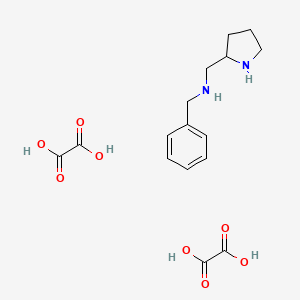
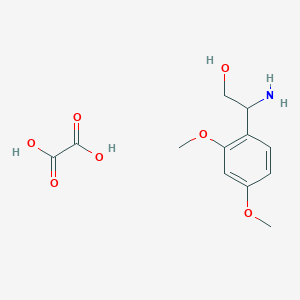
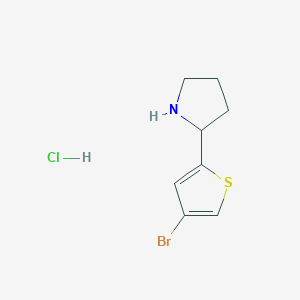

![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)
